

Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis

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Compound of Interest

Compound Name: 4-hydroxy-4-(4-methoxyphenyl)butanoic acid

CAS No.: 63639-61-2

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The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is paramount, as it directly dictates the quality of the diffraction data and, ultimately, the accuracy of the determined structure.^{[1][2][3]}

Synthesis of 4-hydroxy-4-(4-methoxyphenyl)butanoic acid

While various synthetic routes can be envisioned, a plausible and efficient method involves the reduction of a keto-acid precursor, 4-(4-methoxyphenyl)-4-oxobutanoic acid. This precursor is readily synthesized via a Friedel-Crafts acylation of anisole with succinic anhydride.

Experimental Protocol: Synthesis

- Friedel-Crafts Acylation:
 - To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add succinic anhydride portion-wise at 0-5 °C.
 - Slowly add anisole to the reaction mixture, maintaining the temperature below 10 °C.
 - After the addition is complete, allow the reaction to stir at room temperature overnight.

- Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Collect the resulting precipitate of 4-(4-methoxyphenyl)-4-oxobutanoic acid by filtration, wash with water, and dry.
- Ketone Reduction:
 - Dissolve the synthesized 4-(4-methoxyphenyl)-4-oxobutanoic acid in a suitable solvent such as methanol or ethanol.
 - Cool the solution in an ice bath and add a reducing agent, for instance, sodium borohydride (NaBH_4), in small portions.
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, acidify the reaction mixture with dilute hydrochloric acid to neutralize excess borohydride and precipitate the product.
 - Collect the crude **4-hydroxy-4-(4-methoxyphenyl)butanoic acid** by filtration, wash with cold water, and dry.
 - Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure compound.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in structure determination.^{[1][3]} For **4-hydroxy-4-(4-methoxyphenyl)butanoic acid**, a molecule with both polar (hydroxyl, carboxylic acid) and non-polar (methoxyphenyl) functionalities, a systematic screening of crystallization conditions is essential.

Common Crystallization Techniques for Small Organic Molecules:

- Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and promoting

crystallization.

- Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4]
- Antisolvent Diffusion: A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble (the antisolvent). Crystals may form at the interface of the two solvents.[4]
- Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

Experimental Protocol: Crystallization Screening

- Solvent Selection: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
- Technique Application: Based on the solubility data, set up crystallization trials using the techniques mentioned above. For example, if the compound is highly soluble in methanol but poorly soluble in water, a vapor diffusion experiment with methanol as the solvent and water as the anti-solvent could be attempted.
- Optimization: Vary parameters such as concentration, temperature, and the rate of solvent evaporation or diffusion to optimize crystal growth.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD): Probing the Atomic Arrangement

Once a suitable single crystal is obtained, single-crystal X-ray diffraction is employed to determine the three-dimensional arrangement of atoms within the crystal lattice.[5][6][7]

Crystal Mounting and Data Collection

A well-formed crystal, typically 0.1-0.4 mm in its dimensions, is carefully mounted on a goniometer head.[5][8] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.

Experimental Protocol: Data Collection

- **Crystal Selection and Mounting:** Under a polarizing microscope, select a crystal that is clear, has well-defined faces, and exhibits sharp extinction, indicating a single lattice.[9] Mount the selected crystal on a suitable loop with a cryoprotectant oil.
- **Diffractometer Setup:** Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.[6][8]
- **Unit Cell Determination:** Collect a few initial diffraction frames to determine the unit cell parameters and the crystal system.[6]
- **Data Collection Strategy:** Based on the determined unit cell and Bravais lattice, devise a data collection strategy to ensure a complete and redundant dataset is collected.[9]
- **Data Integration and Scaling:** After data collection, the raw diffraction images are processed. The intensities of the reflections are integrated, and corrections for experimental factors (e.g., absorption) are applied.

Structure Solution and Refinement

The collected diffraction data, which consists of a list of reflection indices (h, k, l) and their corresponding intensities, is used to solve and refine the crystal structure.

The Phase Problem and Structure Solution:

The diffraction experiment provides the intensities (related to the square of the structure factor amplitudes) but not the phases of the diffracted X-rays. This is known as the "phase problem" in crystallography. For small molecules like **4-hydroxy-4-(4-methoxyphenyl)butanoic acid**, direct methods are typically successful in solving the phase problem.[10] These methods use statistical relationships between the intensities to derive initial phase estimates.

Structure Refinement:

Once an initial model of the structure is obtained, it is refined against the experimental data.^[10] This is an iterative process of adjusting atomic parameters (positional coordinates, and atomic displacement parameters) to minimize the difference between the observed and calculated structure factors.^[10]

Experimental Protocol: Structure Solution and Refinement

- **Space Group Determination:** The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.
- **Structure Solution:** A structure solution program (e.g., SHELXT) is used to obtain an initial structural model using direct methods or other techniques.^[10]
- **Model Building and Refinement:** The initial model is imported into a refinement program (e.g., SHELXL, Olex2).^{[11][12]}
 - Assign atom types to the electron density peaks.
 - Perform iterative cycles of least-squares refinement to optimize the atomic parameters.
 - Locate and add hydrogen atoms to the model. For hydrogen atoms involved in hydrogen bonding, their positions can often be found in the difference Fourier map. Other hydrogen atoms are typically placed in geometrically calculated positions.
 - Refine the model anisotropically, allowing for the thermal motion of non-hydrogen atoms to be modeled as ellipsoids.
- **Validation:** The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for any unusual geometric features.

Data Presentation: Crystallographic Data for **4-hydroxy-4-(4-methoxyphenyl)butanoic acid** (Hypothetical)

Parameter	Value
Chemical formula	C ₁₁ H ₁₄ O ₄
Formula weight	210.23
Crystal system	Monoclinic
Space group	P2 ₁ /c
a (Å)	Hypothetical Value
b (Å)	Hypothetical Value
c (Å)	Hypothetical Value
β (°)	Hypothetical Value
Volume (Å ³)	Hypothetical Value
Z	4
Density (calculated) (g/cm ³)	Hypothetical Value
R-factor	Hypothetical Value
Goodness-of-fit (GOF)	Hypothetical Value

Part 3: Analysis and Interpretation: From Atomic Coordinates to Chemical Insight

With the refined crystal structure in hand, the final and most insightful phase of the analysis begins: interpreting the wealth of information encapsulated in the atomic coordinates.

Molecular Geometry

The primary output of a crystal structure determination is the precise three-dimensional geometry of the molecule. This includes accurate bond lengths, bond angles, and torsion angles. These parameters can be compared with values from related structures in the Cambridge Structural Database (CSD) to identify any unusual features that may be indicative of electronic or steric effects.[\[13\]](#)

Supramolecular Assembly and Non-Covalent Interactions

In the solid state, molecules are not isolated but are packed together in a highly ordered fashion. The nature of this packing is governed by a complex interplay of non-covalent interactions.[14][15] For **4-hydroxy-4-(4-methoxyphenyl)butanoic acid**, the hydroxyl and carboxylic acid groups are expected to be key players in forming a robust network of hydrogen bonds.

Types of Expected Non-Covalent Interactions:

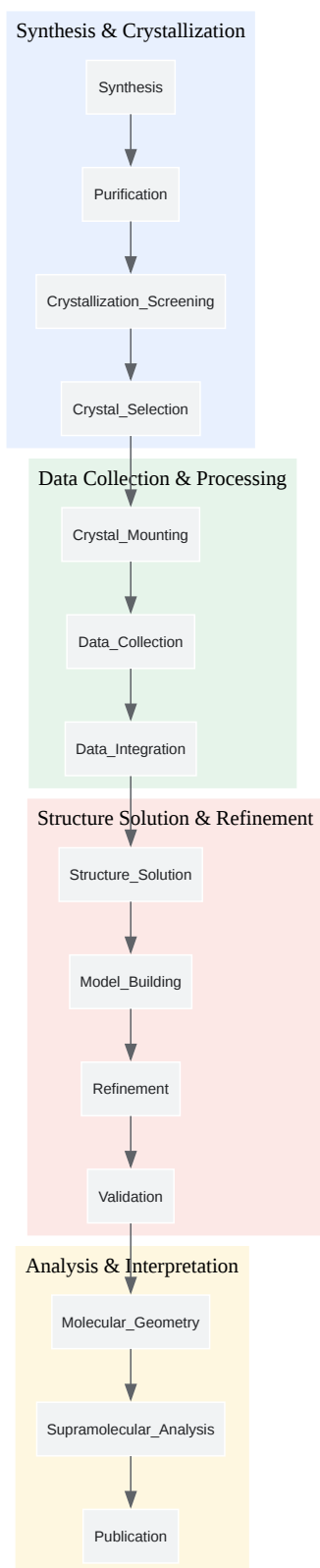
- **Hydrogen Bonds:** Strong O-H...O hydrogen bonds are anticipated, likely forming dimers or chains involving the carboxylic acid and hydroxyl groups.[16]
- **π - π Stacking:** The aromatic methoxyphenyl rings may engage in π - π stacking interactions, contributing to the overall stability of the crystal packing.[15]
- **C-H...O Interactions:** Weaker C-H...O hydrogen bonds may also be present, further stabilizing the three-dimensional network.
- **van der Waals Forces:** These ubiquitous, non-directional forces contribute to the overall cohesive energy of the crystal.[15][17]

Analysis of Non-Covalent Interactions:

Tools such as Hirshfeld surface analysis can be employed to visualize and quantify the intermolecular contacts in the crystal structure, providing a detailed picture of the packing environment.[17]

Visualizations

Workflow for Crystal Structure Analysis



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Caption: Overall workflow from synthesis to structural interpretation.

Logical Relationship of Refinement Steps



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Caption: Iterative process of crystal structure refinement.

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